molecular formula C16H25NO3S B12525971 4-[2-(Benzenesulfonyl)-4-methylpentan-3-yl]morpholine CAS No. 866251-98-1

4-[2-(Benzenesulfonyl)-4-methylpentan-3-yl]morpholine

Katalognummer: B12525971
CAS-Nummer: 866251-98-1
Molekulargewicht: 311.4 g/mol
InChI-Schlüssel: FACQGYYMHQCJTN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[2-(Benzenesulfonyl)-4-methylpentan-3-yl]morpholine is a chemical compound with the molecular formula C16H25NO3S It is a morpholine derivative that contains a benzenesulfonyl group and a methylpentan-3-yl substituent

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(Benzenesulfonyl)-4-methylpentan-3-yl]morpholine typically involves the reaction of morpholine with a benzenesulfonyl chloride derivative under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems for reagent addition and product separation can enhance efficiency and scalability. Additionally, solvent recycling and waste minimization strategies are employed to reduce environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

4-[2-(Benzenesulfonyl)-4-methylpentan-3-yl]morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzenesulfonyl group, where nucleophiles such as amines or thiols replace the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted morpholine derivatives.

Wissenschaftliche Forschungsanwendungen

4-[2-(Benzenesulfonyl)-4-methylpentan-3-yl]morpholine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 4-[2-(Benzenesulfonyl)-4-methylpentan-3-yl]morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzenesulfonyl group can form strong interactions with active sites of enzymes, inhibiting their activity. Additionally, the morpholine ring can interact with receptor sites, modulating their function. These interactions can lead to various biological effects, including inhibition of cell proliferation or modulation of signal transduction pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-(Benzenesulfonyl)morpholine: A simpler analog without the methylpentan-3-yl substituent.

    4-(Benzenesulfonyl)-N-methylmorpholine: Contains a methyl group on the nitrogen atom of the morpholine ring.

    4-(Benzenesulfonyl)-N-ethylmorpholine: Contains an ethyl group on the nitrogen atom of the morpholine ring.

Uniqueness

4-[2-(Benzenesulfonyl)-4-methylpentan-3-yl]morpholine is unique due to the presence of the methylpentan-3-yl substituent, which can influence its chemical reactivity and biological activity. This structural feature may enhance its ability to interact with specific molecular targets, making it a valuable compound for research and development in various fields.

Eigenschaften

CAS-Nummer

866251-98-1

Molekularformel

C16H25NO3S

Molekulargewicht

311.4 g/mol

IUPAC-Name

4-[2-(benzenesulfonyl)-4-methylpentan-3-yl]morpholine

InChI

InChI=1S/C16H25NO3S/c1-13(2)16(17-9-11-20-12-10-17)14(3)21(18,19)15-7-5-4-6-8-15/h4-8,13-14,16H,9-12H2,1-3H3

InChI-Schlüssel

FACQGYYMHQCJTN-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C(C(C)S(=O)(=O)C1=CC=CC=C1)N2CCOCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.